molecular formula C12H16N2O B13222941 2-Methyl-4-(piperazin-1-YL)benzaldehyde

2-Methyl-4-(piperazin-1-YL)benzaldehyde

Cat. No.: B13222941
M. Wt: 204.27 g/mol
InChI Key: RLLTYTHKXAWUMO-UHFFFAOYSA-N
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Description

2-Methyl-4-(piperazin-1-yl)benzaldehyde is an organic compound with the molecular formula C12H16N2O. It is a derivative of benzaldehyde, where the benzene ring is substituted with a methyl group and a piperazine moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(piperazin-1-yl)benzaldehyde typically involves the reaction of 2-methylbenzaldehyde with piperazine. One common method involves the use of a solvent such as dichloromethane (DCM) and a catalyst to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(piperazin-1-yl)benzaldehyde can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-4-(piperazin-1-yl)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of various functional materials[][3].

Mechanism of Action

The mechanism of action of 2-Methyl-4-(piperazin-1-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The piperazine moiety is known to enhance the compound’s ability to cross cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-(piperazin-1-yl)benzaldehyde is unique due to the presence of both a methyl group and a piperazine moiety on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

2-methyl-4-piperazin-1-ylbenzaldehyde

InChI

InChI=1S/C12H16N2O/c1-10-8-12(3-2-11(10)9-15)14-6-4-13-5-7-14/h2-3,8-9,13H,4-7H2,1H3

InChI Key

RLLTYTHKXAWUMO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N2CCNCC2)C=O

Origin of Product

United States

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